3-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(1-thiophen-2-ylcyclopentanecarbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c20-12-15-17(22-9-8-21-15)25-14-5-10-23(13-14)18(24)19(6-1-2-7-19)16-4-3-11-26-16/h3-4,8-9,11,14H,1-2,5-7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICZDWWYBBCUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2034252-30-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O2S, with a molecular weight of approximately 368.5 g/mol. The compound features a thiophene ring and a pyrrolidine moiety linked to a pyrazine structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 2034252-30-5 |
| Structure | Structure |
Research indicates that compounds containing pyrazine and thiophene structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of enzyme activity or receptor interactions.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various pyrazine derivatives found that certain modifications in the structure, such as incorporating thiophene moieties, enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.
- Neuroprotective Effects : Another research avenue has explored the role of pyrazine derivatives in neuroprotection. Compounds similar to this compound were shown to modulate glutamate receptors, which are crucial in neurodegenerative diseases. This mechanism could imply therapeutic potential for conditions like Alzheimer's or Parkinson's disease.
- Cancer Research : Initial studies have suggested that compounds with similar scaffolds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Implications
The following table summarizes key structural differences and inferred properties of the target compound and its analogs:
*Calculated based on structural formula.
Key Observations:
- Cyclopentanecarbonyl vs.
- Thiophene vs. Pyridine : Replacing thiophene with pyridine (as in ) introduces a hydrogen-bond acceptor (N), enhancing solubility but possibly altering binding kinetics.
- Nitrile Positioning : The pyrazine-2-carbonitrile group is conserved across analogs, suggesting its critical role in target engagement, possibly via hydrogen bonding or dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
